molecular formula C13H14F3NO4 B120648 2-((tert-Butoxycarbonyl)amino)-5-(trifluoromethyl)benzoic acid CAS No. 141940-29-6

2-((tert-Butoxycarbonyl)amino)-5-(trifluoromethyl)benzoic acid

Cat. No.: B120648
CAS No.: 141940-29-6
M. Wt: 305.25 g/mol
InChI Key: SFKKGJIKDGSCQC-UHFFFAOYSA-N
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Description

2-((tert-Butoxycarbonyl)amino)-5-(trifluoromethyl)benzoic acid is an organic compound that features a benzoic acid core substituted with a tert-butoxycarbonyl (Boc) protected amino group and a trifluoromethyl group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((tert-Butoxycarbonyl)amino)-5-(trifluoromethyl)benzoic acid typically involves the following steps:

    Starting Material: The synthesis begins with 5-(trifluoromethyl)benzoic acid.

    Protection of Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA) to form the Boc-protected amino group.

    Coupling Reaction: The Boc-protected amino group is then coupled with the 5-(trifluoromethyl)benzoic acid using a coupling reagent like N,N’-diisopropylcarbodiimide (DIC) or N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. This method enhances the yield and purity of the product while minimizing the reaction time and waste production.

Chemical Reactions Analysis

Types of Reactions

2-((tert-Butoxycarbonyl)amino)-5-(trifluoromethyl)benzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

    Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amino group.

    Coupling Reactions: The carboxylic acid group can be activated and coupled with amines or alcohols to form amides or esters.

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.

    Coupling: Reagents like DIC or DCC are used for coupling reactions, often in the presence of catalysts like 4-dimethylaminopyridine (DMAP).

Major Products

    Amides and Esters: Coupling reactions with amines or alcohols yield amides or esters, respectively.

    Free Amino Acid: Deprotection of the Boc group yields the free amino acid derivative.

Scientific Research Applications

2-((tert-Butoxycarbonyl)amino)-5-(trifluoromethyl)benzoic acid has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Biological Studies: It is used in the study of enzyme mechanisms and protein-ligand interactions due to its ability to form stable complexes with biological molecules.

    Industrial Applications: The compound is used in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-((tert-Butoxycarbonyl)amino)-5-(trifluoromethyl)benzoic acid depends on its specific application:

    Enzyme Inhibition: In medicinal chemistry, the compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking substrate access.

    Protein-Ligand Interactions: The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, increasing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-(trifluoromethyl)benzoic acid: Lacks the Boc protection, making it more reactive but less stable.

    2-((tert-Butoxycarbonyl)amino)benzoic acid: Lacks the trifluoromethyl group, resulting in different reactivity and biological activity.

    5-(Trifluoromethyl)benzoic acid: Lacks the amino group, limiting its use in peptide synthesis.

Uniqueness

2-((tert-Butoxycarbonyl)amino)-5-(trifluoromethyl)benzoic acid is unique due to the presence of both the Boc-protected amino group and the trifluoromethyl group. This combination provides a balance of stability and reactivity, making it a versatile intermediate in organic synthesis and medicinal chemistry.

Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(trifluoromethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F3NO4/c1-12(2,3)21-11(20)17-9-5-4-7(13(14,15)16)6-8(9)10(18)19/h4-6H,1-3H3,(H,17,20)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFKKGJIKDGSCQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=C(C=C1)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50567274
Record name 2-[(tert-Butoxycarbonyl)amino]-5-(trifluoromethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50567274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141940-29-6
Record name 2-[(tert-Butoxycarbonyl)amino]-5-(trifluoromethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50567274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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